Dhnpyo

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

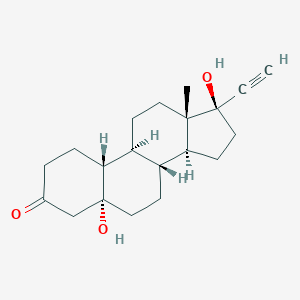

Dhnpyo, also known as this compound, is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Norsteroids - Norpregnanes - Norpregnenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

One of the notable applications of DHNPYO is in the field of antifungal research. Studies have shown that compounds derived from DHN-melanin, which is synthesized from this compound, can enhance the virulence of certain fungi by providing protection against antifungal agents. For instance, research indicates that DHN-melanin produced by Madurella mycetomatis can significantly reduce the efficacy of common antifungals like itraconazole and ketoconazole by binding to these drugs and rendering them ineffective .

Case Study: Mycetoma Treatment

- Objective : Investigate the role of melanin in fungal resistance.

- Findings : The study revealed that melanin biosynthesis pathways could be targeted for developing new antifungal treatments, as they are absent in human cells .

Material Science

In material science, this compound is utilized for synthesizing advanced materials such as conductive polymers and nanocomposites. Its ability to form stable complexes with metals enhances the electrical conductivity of materials.

Table 1: Properties of this compound-based Materials

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Excellent |

| Mechanical Strength | Enhanced |

Environmental Applications

This compound derivatives are also explored for their potential in environmental remediation. Their ability to act as biosurfactants helps in the degradation of pollutants and enhances the bioavailability of hydrophobic contaminants.

Case Study: Bioremediation of Hydrocarbons

- Objective : Evaluate the effectiveness of this compound derivatives in hydrocarbon degradation.

- Findings : The study demonstrated that these derivatives significantly increased the rate of biodegradation of petroleum hydrocarbons in contaminated soils .

Future Directions and Research Needs

The ongoing research into this compound applications suggests several promising avenues:

- Targeted Antifungal Therapies : Continued exploration into melanin inhibition could lead to novel antifungal treatments.

- Advanced Material Development : Further studies on this compound's properties may yield new materials with enhanced functionalities.

- Environmental Remediation Techniques : Investigating its use as a biosurfactant can contribute to more effective pollution management strategies.

Eigenschaften

CAS-Nummer |

101409-94-3 |

|---|---|

Molekularformel |

C20H28O3 |

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

(5R,8R,9S,10R,13S,14S,17R)-17-ethynyl-5,17-dihydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O3/c1-3-20(23)11-8-16-14-7-10-19(22)12-13(21)4-5-17(19)15(14)6-9-18(16,20)2/h1,14-17,22-23H,4-12H2,2H3/t14-,15+,16+,17-,18+,19-,20+/m1/s1 |

InChI-Schlüssel |

VZJYEIIXZOGNBJ-OHZAXKLOSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)O |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]4([C@@H]3CCC(=O)C4)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)O |

Synonyme |

5,17-dihydroxy-5,17,19-norpregn-20-yn-3-one 5,17-dihydroxy-5,17,19-norpregn-20-yn-3-one, (5beta,17alpha)-isomer DHNPYO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.